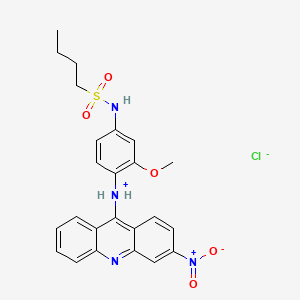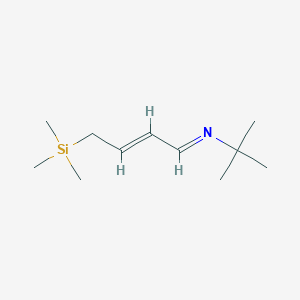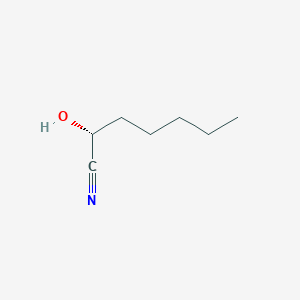
(R)-2-Hydroxyheptanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Hydroxyheptanenitrile is an organic compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions
®-2-Hydroxyheptanenitrile can be synthesized through several methods. One common approach involves the asymmetric cyanohydrin synthesis, where an aldehyde reacts with hydrogen cyanide in the presence of a chiral catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the desired enantiomer is produced.
Industrial Production Methods
In an industrial setting, the production of ®-2-Hydroxyheptanenitrile may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
®-2-Hydroxyheptanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst are typical methods.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-2-Hydroxyheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: ®-2-Hydroxyheptanenitrile is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
作用機序
The mechanism of action of ®-2-Hydroxyheptanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.
類似化合物との比較
Similar Compounds
(S)-2-Hydroxyheptanenitrile: The enantiomer of ®-2-Hydroxyheptanenitrile, with similar chemical properties but different biological activity.
2-Hydroxyhexanenitrile: A similar compound with one less carbon atom in the alkyl chain.
2-Hydroxyoctanenitrile: A similar compound with one more carbon atom in the alkyl chain.
Uniqueness
®-2-Hydroxyheptanenitrile is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific interactions with biological targets.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(2R)-2-hydroxyheptanenitrile |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-5H2,1H3/t7-/m1/s1 |
InChIキー |
JEWPACUDYNBTSN-SSDOTTSWSA-N |
異性体SMILES |
CCCCC[C@H](C#N)O |
正規SMILES |
CCCCCC(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


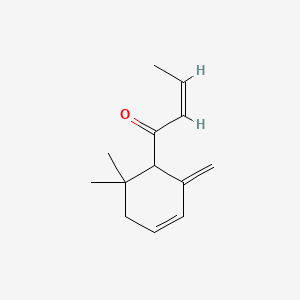

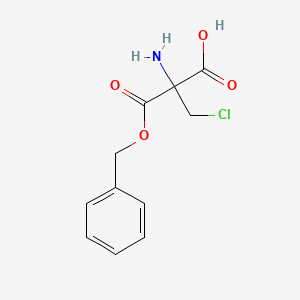

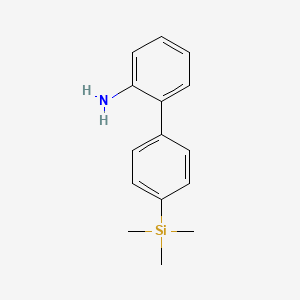
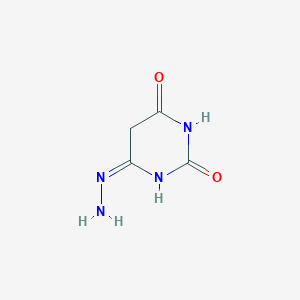
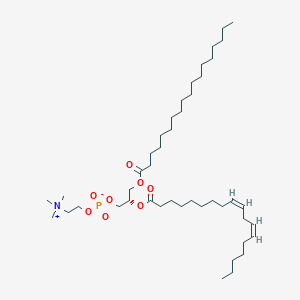

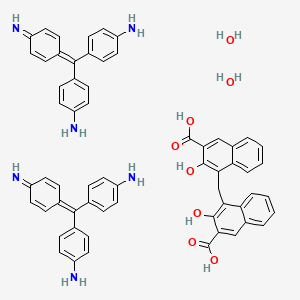
![4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757600.png)
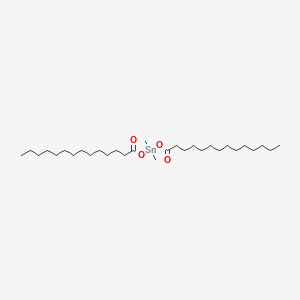
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
